2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 322.36 g/mol. This compound features a benzo[de]isoquinoline core structure, which is a fused bicyclic system that contributes to its unique chemical properties. The presence of an allyl group and a morpholinyl substituent enhances its potential for various biological activities and applications in medicinal chemistry .
The InChI key for this compound is HXBXMNCIDQBCHE-UHFFFAOYSA-N, and it can be represented in SMILES notation as c1cc2c3c(c1)c(ccc3C(N(C2=O)CC=C)=O)N1CCOCC1. Its structural complexity is indicative of its potential interactions in biological systems and its utility in synthetic organic chemistry .
The reactivity of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be attributed to the presence of functional groups such as the allyl group, which can undergo various reactions including:
These reactions are essential for modifying the compound to enhance its biological activity or to create analogs with improved properties.
Research indicates that compounds similar to 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit a range of biological activities, including:
The specific biological activities of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione remain an area for further investigation.
The synthesis of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves several steps:
These steps highlight the complexity involved in synthesizing this compound, necessitating careful control over reaction conditions and purification methods.
2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has potential applications in:
Studies on the interactions of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Techniques such as:
These studies provide insights into how the compound exerts its effects at the molecular level.
Several compounds share structural similarities with 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Here are some notable examples:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-Morpholino-1H-benzo[de]isoquinoline-1,3-dione | Antitumor | |
| 6-Chloro-2-phenyl-benzo(de)isoquinoline-1,3-dione | Antimicrobial | |
| 2-(6-Morpholin-4-yl-6-oxo-hexyl)-benzo[de]isoquinoline-1,3-dione | Neuroprotective |
The uniqueness of 2-Allyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific combination of the allyl and morpholinyl groups attached to the benzo[de]isoquinoline core. This configuration may confer distinct pharmacological properties compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Understanding these similarities and differences helps researchers tailor compounds for specific therapeutic applications while exploring new avenues for drug discovery.